Broussonin A

概要

説明

ブロウソニンAは、フラボノイド類に属する天然物です。主にクワ属植物(例えば、コウゾ)の根や根皮に含まれています。ブロウソニンAは白い針状結晶として現れ、苦味があります。エタノールやクロロホルムに可溶ですが、水にはほとんど溶けません。 この化合物は、抗炎症作用、抗酸化作用、抗腫瘍作用、抗菌作用、抗ウイルス作用など、さまざまな生物活性を持っています .

2. 製法

合成経路と反応条件: ブロウソニンAの合成には、いくつかの重要なステップが含まれます。一例として、2つの芳香族サブユニットのGrubbs II触媒を介したクロスメタセシスと、2つのフェノール部分の存在下での化学選択的酸化脱芳香族化が挙げられます。 この方法は、従来の条件下ではルテニウム触媒メタセシス反応で一般的に効果が低い、オルトアルコキシスチレンのクロスメタセシス反応を最適化しています .

工業的生産方法: 現在、ブロウソニンAは主にクワ属植物からの抽出によって得られます。 抽出プロセスには、エタノールやメタノールなどの有機溶媒を使用して化合物を抽出し、その後、濃縮と結晶化によってブロウソニンAを精製する方法が含まれています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Broussonin A involves several key steps. One approach includes the use of a Grubbs II catalyst-mediated cross metathesis of two aromatic subunits, followed by a chemoselective oxidative dearomatization in the presence of two phenol moieties. This method optimizes the cross metathesis reaction of ortho-alkoxystyrenes, which are typically ineffective for ruthenium-catalyzed metathesis reactions under conventional conditions .

Industrial Production Methods: Currently, this compound is primarily obtained through extraction from Morus plants. The extraction process involves using organic solvents such as ethanol or methanol to extract the compound, followed by concentration and crystallization to purify this compound .

化学反応の分析

反応の種類: ブロウソニンAは、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムや過酸化水素などの試薬によって促進できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの一般的な還元剤が使われます。

置換: ブロウソニンAは、特にヒドロキシル基で求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基の存在下でのハロアルカンなどの求核剤。

主な生成物: これらの反応によって生成される主な生成物には、ブロウソニンAのさまざまな酸化、還元、または置換された誘導体が含まれ、これらは異なる生物活性を持つ可能性があります。

科学的研究の応用

ブロウソニンAは、幅広い科学研究に応用されています。

化学: フラボノイドの合成と反応性の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路の調節における役割について調査されています。

医学: 抗炎症作用、抗酸化作用、抗腫瘍作用など、潜在的な治療効果について研究されています。

作用機序

ブロウソニンAは、さまざまな分子標的と経路を通じて効果を発揮します。 ブチリルコリンエステラーゼ(BChE)の活性を、IC50値4.16 µMで阻害することが知られています。さらに、ブロウソニンAは、細胞周期関連タンパク質の発現と網膜芽細胞腫タンパク質のリン酸化状態を調節することにより、血管内皮増殖因子A(VEGF-A)によって刺激される内皮細胞の増殖を阻害します。 この化合物は、内皮細胞の遊走、浸潤、管状形成、微小血管形成を阻害することにより、血管新生も抑制します .

6. 類似の化合物との比較

ブロウソニンAは、ブロウソニンB、ブロウソニンC、ブロウソニンEなどのブロウソニンシリーズの他の化合物と構造的に似ています。これらの化合物は、共通のジアリールプロパン骨格を共有していますが、官能基と置換パターンが異なります。例えば:

ブロウソニンB: 官能基がわずかに異なる類似の構造。

ブロウソニンC: メトキシ基が追加されています。

ブロウソニンE: 異なる置換パターンと生物活性を示します.

ブロウソニンAは、強力なBChE阻害活性と独自の生物活性組み合わせを持っているため、さらなる研究開発のための価値のある化合物となっています。

類似化合物との比較

Broussonin A is structurally similar to other compounds in the Broussonin series, such as Broussonin B, Broussonin C, and Broussonin E. These compounds share a common diarylpropane backbone but differ in their functional groups and substitution patterns. For example:

Broussonin B: Similar structure with slight variations in functional groups.

Broussonin C: Contains additional methoxy groups.

Broussonin E: Exhibits different substitution patterns and biological activities.

This compound stands out due to its potent BChE inhibitory activity and its unique combination of biological properties, making it a valuable compound for further research and development.

特性

IUPAC Name |

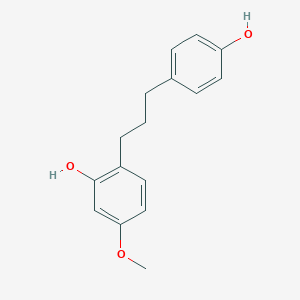

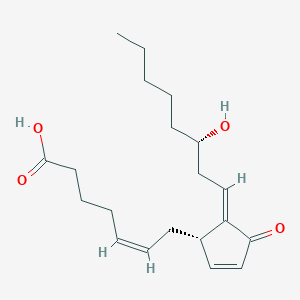

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNVBURPCQDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317996 | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-87-0 | |

| Record name | Broussonin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broussonin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)

![2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32020.png)